![molecular formula C7H7N5O B3350947 4-amino-6-methyl-7(8H)-pteridone CAS No. 31992-21-9](/img/structure/B3350947.png)
4-amino-6-methyl-7(8H)-pteridone
Overview
Description
Scientific Research Applications
Nucleoside Analogs and DNA Interactions
4-Amino-7(8H)-pteridinone derivatives have been synthesized as nucleoside analogs, specifically 2′-deoxyadenosine analogs. These compounds, including various glycosylated forms, demonstrate potential as structural analogs of adenosine, which is a key component in DNA and RNA (Jungmann & Pfleiderer, 2009). Additionally, fluorescent adenosine analogs synthesized from 4-amino-6-methyl-7(8H)-pteridone have been incorporated into oligonucleotides. These analogs exhibit fluorescence properties that can be used to study DNA structure and its interactions with other molecules (Hawkins et al., 2001).
Electrochemical Properties
The electrochemical behavior of substituted 4(3H)-pteridones, which includes 4-amino-6-methyl-7(8H)-pteridone, has been explored through polarography and voltammetry. This research provides insights into the redox properties of these compounds, which can be useful in various biochemical applications (Kwee & Lund, 1973).
Fluorescent Probes in Biomedical Research
4-Amino-6-methyl-7(8H)-pteridone derivatives have been used as fluorescent probes. The use of these compounds in fluorescence-based experiments allows for the investigation of biomolecular structures and processes. For instance, the fluorescent adenosine analogue 6MAP, derived from 4-amino-6-methyl-7(8H)-pteridone, has been utilized to analyze DNA A-tracts during premelting transitions, aiding in understanding DNA dynamics (Augustyn et al., 2006).
Synthesis of Pteridine Derivatives
The synthesis of various pteridine derivatives, including those based on 4-amino-7(8H)-pteridinone, has been a significant area of research. These synthetic methods have broadened the scope of potential applications in medicinal chemistry and drug discovery, offering new avenues for the development of therapeutics and diagnostic agents (Mohr et al., 1992).
Mass Spectral Analysis
Mass spectrometry has been employed to analyze substituted pteridines, including 4-amino-6-methyl-7(8H)-pteridone and its analogs. This technique provides detailed structural information, crucial for understanding the chemical properties and potential biological activities of these compounds (Williams & Ayling, 1973).
Safety And Hazards
The safety data sheet for 4-AMINO-6-METHYL-7-AZAINDOLE provides some information on its safety and hazards . If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . In case of skin contact, it is advised to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . For eye contact, rinse with pure water for at least 15 minutes and consult a doctor .
properties
IUPAC Name |
4-amino-6-methyl-8H-pteridin-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-3-7(13)12-6-4(11-3)5(8)9-2-10-6/h2H,1H3,(H3,8,9,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVDAJUSQHVUFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2NC1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435968 | |
Record name | 4-amino-6-methyl-7(8H)-pteridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-6-methyl-7(8H)-pteridone | |
CAS RN |
31992-21-9 | |
Record name | 4-amino-6-methyl-7(8H)-pteridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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